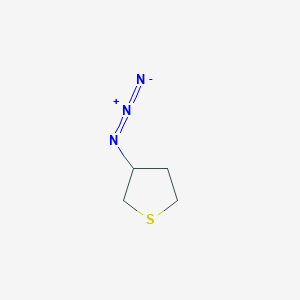

3-AZIDOTHIOLANE

Descripción general

Descripción

3-AZIDOTHIOLANE is an organic compound that features a five-membered ring containing sulfur and an azide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-AZIDOTHIOLANE typically involves the introduction of an azide group into a tetrahydrothiophene ring. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion. This can be achieved using sodium azide or potassium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-AZIDOTHIOLANE undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide or potassium azide in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Substitution: Formation of alkyl azides.

Reduction: Formation of primary amines.

Cycloaddition: Formation of triazoles.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-AZIDOTHIOLANE has diverse applications across various fields of research, particularly in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex molecules, including various heterocycles.

- Reactivity : The azide group can participate in nucleophilic substitution, reduction reactions, and cycloaddition reactions. For instance:

- Substitution Reactions : Formation of alkyl azides.

- Reduction Reactions : Conversion to primary amines using reducing agents like lithium aluminum hydride.

- Cycloaddition Reactions : Engaging in Huisgen 1,3-dipolar cycloaddition to form stable triazole rings.

Biology

- Bioconjugation Techniques : Utilized in click chemistry for labeling biomolecules, facilitating the study of biological systems.

- Anticancer Research : Investigated for its potential in drug discovery, particularly in developing antiviral and anticancer agents. The azide functionality allows for targeted delivery systems that enhance therapeutic efficacy.

Medicine

- Drug Development : Potential applications in synthesizing compounds with anticancer properties. For example, studies have shown that derivatives of thiolane compounds exhibit significant cytotoxicity against various cancer cell lines.

Industry

- Specialty Chemicals Production : Employed in the synthesis of materials with unique properties, such as those used in electronics and pharmaceuticals.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

- Anticancer Activity Assessment :

-

Click Chemistry Applications :

- Research demonstrated the utility of this compound in click chemistry reactions, leading to the formation of triazoles that can serve as linkers for biomolecules. This application is vital for developing new diagnostic tools and therapeutic agents .

- Material Science Innovations :

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis building block | Precursor for complex heterocycles |

| Biology | Bioconjugation techniques | Effective labeling of biomolecules |

| Medicine | Anticancer drug development | Significant cytotoxicity against cancer cells |

| Industry | Production of specialty chemicals | Enhanced properties for electronic materials |

Mecanismo De Acción

The mechanism of action of 3-AZIDOTHIOLANE largely depends on its chemical reactivity. The azide group is highly reactive and can participate in various chemical transformations. For example, in click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. This reactivity makes it a valuable tool in molecular biology and materials science .

Comparación Con Compuestos Similares

3-Azidothiophene: Similar structure but lacks the tetrahydro ring, making it less stable.

2-Azidotetrahydrothiophene: Positional isomer with different reactivity.

Azidomethylthiophene: Contains an azidomethyl group instead of an azide directly attached to the ring.

Uniqueness: 3-AZIDOTHIOLANE is unique due to the presence of both the azide group and the tetrahydrothiophene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in synthetic chemistry and beyond .

Actividad Biológica

3-Azidothiolane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by its azide functional group attached to a thiolane ring. The synthesis of this compound typically involves the reaction of thiolane derivatives with azide reagents under controlled conditions. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity, which are crucial for subsequent biological testing .

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against members of the Enterobacteriaceae family, including Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae. The compound's mechanism appears to involve inhibition of DNA synthesis through chain termination, similar to other azide-containing compounds like azidothymidine (AZT) .

2.2 Antiviral Activity

The antiviral properties of this compound have also been investigated, particularly in relation to retroviruses. Its structural similarity to nucleoside analogs suggests that it may interfere with viral replication processes. Preliminary findings suggest that it could inhibit reverse transcriptase activity, although detailed studies are needed to elucidate the specific mechanisms involved.

2.3 Cytotoxicity and Cancer Research

In cancer research, this compound has shown promise as a cytotoxic agent against several cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in human cancer cells, with studies demonstrating significant growth inhibition at low micromolar concentrations . The precise pathways through which it exerts these effects remain an active area of investigation.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Chain Termination : Similar to AZT, this compound acts as a chain terminator during DNA replication, effectively halting the proliferation of susceptible microorganisms.

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in nucleic acid metabolism, thus disrupting cellular functions critical for survival and replication.

- Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest in cancer cells, leading to increased apoptosis rates .

4. Case Studies and Research Findings

Several case studies have been conducted to assess the efficacy and safety of this compound in various biological contexts:

5. Conclusion

The biological activity of this compound presents a promising avenue for further research in antimicrobial and anticancer therapies. Its mechanisms of action, including DNA chain termination and enzymatic inhibition, position it as a potential candidate for drug development. Continued exploration through rigorous clinical trials will be essential in determining its therapeutic viability.

Propiedades

IUPAC Name |

3-azidothiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c5-7-6-4-1-2-8-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGTWNUJWHOPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.